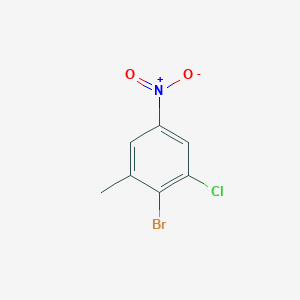![molecular formula C19H21BrN2O5S B3298151 8-(5-bromofuran-2-carbonyl)-4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane CAS No. 896379-86-5](/img/structure/B3298151.png)
8-(5-bromofuran-2-carbonyl)-4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane
Overview
Description
8-(5-bromofuran-2-carbonyl)-4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[45]decane is a complex organic compound that features a spirocyclic structure This compound is notable for its unique combination of functional groups, including a bromofuran carbonyl, a methylbenzenesulfonyl group, and a diazaspirodecane core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(5-bromofuran-2-carbonyl)-4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane typically involves multiple steps, each requiring specific reagents and conditions:
-
Formation of the Bromofuran Carbonyl Intermediate
Reagents: 5-bromofuran-2-carboxylic acid, thionyl chloride (SOCl₂)
Conditions: Reflux in anhydrous conditions
Reaction: Conversion of 5-bromofuran-2-carboxylic acid to 5-bromofuran-2-carbonyl chloride
-
Formation of the Methylbenzenesulfonyl Intermediate
Reagents: 4-methylbenzenesulfonyl chloride, amine base (e.g., triethylamine)
Conditions: Room temperature, anhydrous solvent (e.g., dichloromethane)
Reaction: Reaction of 4-methylbenzenesulfonyl chloride with an amine to form the sulfonamide
-
Spirocyclization
Reagents: The intermediates from steps 1 and 2, a suitable base (e.g., sodium hydride)
Conditions: Elevated temperature, inert atmosphere (e.g., nitrogen)
Reaction: Cyclization to form the spirocyclic core
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
8-(5-bromofuran-2-carbonyl)-4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane can undergo various chemical reactions, including:
-
Oxidation
Reagents: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃)
Conditions: Acidic or basic medium, controlled temperature
Products: Oxidized derivatives of the furan and sulfonyl groups
-
Reduction
Reagents: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄)
Conditions: Anhydrous conditions, low temperature
Products: Reduced forms of the carbonyl and sulfonyl groups
-
Substitution
Reagents: Nucleophiles such as amines or thiols
Conditions: Room temperature, polar aprotic solvents (e.g., dimethyl sulfoxide)
Products: Substituted derivatives at the bromofuran or sulfonyl positions
Scientific Research Applications
8-(5-bromofuran-2-carbonyl)-4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug design and development.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 8-(5-bromofuran-2-carbonyl)-4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane is not fully understood but is believed to involve interactions with specific molecular targets:
Molecular Targets: Potential targets include enzymes, receptors, and nucleic acids.
Pathways Involved: The compound may modulate signaling pathways, inhibit enzyme activity, or interact with DNA/RNA to exert its effects.
Comparison with Similar Compounds
Similar Compounds
8-(5-chlorofuran-2-carbonyl)-4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane: Similar structure with a chlorine atom instead of bromine.
8-(5-bromofuran-2-carbonyl)-4-(4-ethylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane: Similar structure with an ethyl group instead of a methyl group.
Uniqueness
8-(5-bromofuran-2-carbonyl)-4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4
Properties
IUPAC Name |
(5-bromofuran-2-yl)-[4-(4-methylphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BrN2O5S/c1-14-2-4-15(5-3-14)28(24,25)22-12-13-26-19(22)8-10-21(11-9-19)18(23)16-6-7-17(20)27-16/h2-7H,8-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYHDTLLEPGNRQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCOC23CCN(CC3)C(=O)C4=CC=C(O4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}-N'-(4-nitrophenyl)ethanediamide](/img/structure/B3298080.png)
![2-[4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-oxo-N-phenylacetamide](/img/structure/B3298085.png)
![N-(2,4-dimethylphenyl)-2-[4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-oxoacetamide](/img/structure/B3298090.png)
![N-(2,5-dimethylphenyl)-2-[4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-oxoacetamide](/img/structure/B3298096.png)
![3,4,5-triethoxy-N-{2-[2-(3-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide](/img/structure/B3298103.png)
![N-benzyl-3-methyl-2-oxo-N-phenyl-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-triene-6-sulfonamide](/img/structure/B3298107.png)
![6-(2,3-dihydro-1H-indole-1-sulfonyl)-3-methyl-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-2-one](/img/structure/B3298109.png)
![2-(4-Methoxyphenyl)-1-[4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]ethan-1-one](/img/structure/B3298116.png)
![4-(4-methylbenzenesulfonyl)-8-(3,4,5-trimethoxybenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B3298119.png)
![8-(3,4-dimethylbenzoyl)-4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B3298131.png)
![8-(4-methyl-3-nitrobenzoyl)-4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B3298138.png)
![1-[4-(4-Methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-(naphthalen-2-yloxy)ethan-1-one](/img/structure/B3298143.png)
![8-(4-bromobenzoyl)-4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B3298156.png)

